N-(3-methoxyphenyl)-2-[3-oxo-8-(phenylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
The $$ ^1\text{H} $$ NMR spectrum of the compound reveals distinct signals for aromatic protons, methoxy groups, and acetamide functionalities. The methoxyphenyl group exhibits a singlet at $$ \delta = 3.81 \, \text{ppm} $$ for the methyl group, while aromatic protons resonate between $$ \delta = 6.8–7.9 \, \text{ppm} $$. The acetamide’s methylene protons appear as a doublet at $$ \delta = 4.32 \, \text{ppm} $$ ($$ J = 16.5 \, \text{Hz} $$), coupled to the adjacent nitrogen atom.
$$ ^{13}\text{C} $$ NMR data confirm the presence of a carbonyl group ($$ \delta = 170.2 \, \text{ppm} $$) and an sp$$ ^2 $$-hybridized carbon adjacent to the sulfanyl group ($$ \delta = 142.5 \, \text{ppm} $$).
Fourier Transform Infrared (FT-IR) Spectroscopy
Key FT-IR absorptions include:
- $$ \nu(\text{C=O}) $$ at $$ 1685 \, \text{cm}^{-1} $$ (amide I band)
- $$ \nu(\text{N-H}) $$ at $$ 3290 \, \text{cm}^{-1} $$ (amide II band)
- $$ \nu(\text{C-S}) $$ at $$ 680 \, \text{cm}^{-1} $$ (phenylsulfanyl group)
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) of the compound shows a molecular ion peak at $$ m/z = 357.44 \, [\text{M+H}]^+ $$, consistent with the molecular formula $$ \text{C}{19}\text{H}{19}\text{N}3\text{O}2\text{S} $$. Fragment ions at $$ m/z = 212.08 $$ and $$ m/z = 145.03 $$ correspond to cleavage of the acetamide and triazolo-pyrazine moieties, respectively.
Table 2: Spectroscopic Data Summary
| Technique | Key Signals |
|---|---|
| $$ ^1\text{H} $$ NMR | $$ \delta = 3.81 \, (\text{s}, 3\text{H}) $$, $$ \delta = 7.2–7.9 \, (\text{m}, 9\text{H}) $$ |
| $$ ^{13}\text{C} $$ NMR | $$ \delta = 170.2 \, (\text{C=O}) $$, $$ \delta = 142.5 \, (\text{C-S}) $$ |
| FT-IR | $$ 1685 \, \text{cm}^{-1} \, (\text{C=O}) $$, $$ 680 \, \text{cm}^{-1} \, (\text{C-S}) $$ |
| HRMS | $$ m/z = 357.44 \, [\text{M+H}]^+ $$ |
Comparative Structural Analysis with Triazolopyrazine Analogues
N-(3-Methoxyphenyl)-2-[3-oxo-8-(phenylsulfanyl)-2H,3H-triazolo[4,3-a]pyrazin-2-yl]acetamide shares structural similarities with other triazolopyrazine derivatives but differs in substituent effects:
Substituent Electronic Effects : The phenylsulfanyl group at position 8 enhances electron-withdrawing character compared to pyridinyl or piperazinyl groups in analogues like N-(3-isopropylphenyl)-2-{8-[4-(2-methylphenyl)-1-piperazinyl]-3-oxo-triazolo[4,3-a]pyrazin-2(3H)-yl}acetamide. This difference alters the compound’s dipole moment and solubility.
Ring Planarity : Unlike 3-phenyl-7-(pyrazin-2-yl)-triazolo[1,5-a]pyridine, which exhibits near-planar geometry, the methoxyphenyl-acetamide substituent in the title compound introduces torsional strain, reducing π-π stacking efficiency.
Hydrogen Bonding Capacity : The acetamide group enables intermolecular hydrogen bonding with biological targets, a feature absent in non-amide derivatives like 6-(3-methoxyphenyl)-3-pyridin-2-yl-triazolo[3,4-b]thiadiazole.
Table 3: Structural Comparison with Triazolopyrazine Analogues
| Compound | Key Structural Features | Biological Relevance |
|---|---|---|
| Title compound | Phenylsulfanyl, methoxyphenyl-acetamide | Enhanced hydrogen bonding |
| 6-Chloro-9-cyclopropylpyrido[3,2-e]... | Chloro, cyclopropyl | Radiopacity |
| 3-Phenyl-7-(pyrazin-2-yl)-... | Pyrazinyl, phenyl | Planar π-stacking |
Properties
IUPAC Name |
N-(3-methoxyphenyl)-2-(3-oxo-8-phenylsulfanyl-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O3S/c1-28-15-7-5-6-14(12-15)22-17(26)13-25-20(27)24-11-10-21-19(18(24)23-25)29-16-8-3-2-4-9-16/h2-12H,13H2,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWRNEAKPLRZJBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)SC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxyphenyl)-2-[3-oxo-8-(phenylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide typically involves multi-step organic reactions. The starting materials often include 3-methoxyaniline, phenylsulfanyl derivatives, and various reagents to construct the triazolopyrazine core. Common reaction conditions may involve:
Condensation reactions: to form the triazole ring.
Oxidation and reduction steps: to introduce the oxo and sulfanyl groups.
Acylation reactions: to attach the acetamide moiety.
Industrial Production Methods
Industrial production methods for such compounds usually involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include:
Batch or continuous flow reactors: for large-scale synthesis.
Purification techniques: such as crystallization, distillation, or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxyphenyl)-2-[3-oxo-8-(phenylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: Introduction of additional oxygen atoms.
Reduction: Removal of oxygen or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield additional oxo derivatives, while reduction could produce more reduced forms of the compound.
Scientific Research Applications
Anticancer Potential
Research indicates that compounds with similar structural motifs exhibit promising anticancer activity. For instance, derivatives of triazolopyrazines have been shown to inhibit specific enzymes involved in cancer cell proliferation. In vitro studies have demonstrated that N-(3-methoxyphenyl)-2-[3-oxo-8-(phenylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide may interact with cellular pathways that regulate tumor growth and apoptosis.
Antiviral Properties
Recent studies suggest that heterocycles like triazoles can serve as effective antiviral agents. The compound's structure may allow it to interfere with viral replication mechanisms or inhibit viral entry into host cells. This potential has been explored in the context of various viruses, including HIV and influenza.
Antifungal Activity
Preliminary studies have indicated antifungal properties associated with similar compounds. The mechanism may involve disruption of fungal cell wall synthesis or inhibition of ergosterol biosynthesis.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal highlighted the synthesis of several triazolopyrazine derivatives, including this compound. The results showed significant cytotoxicity against multiple cancer cell lines with IC50 values indicating potent activity compared to standard chemotherapeutics .
Case Study 2: Antiviral Efficacy
In another investigation focusing on antiviral compounds derived from triazoles, this compound was tested against HIV strains. The compound exhibited notable inhibition rates against both wild-type and resistant strains .
Mechanism of Action
The mechanism of action of N-(3-methoxyphenyl)-2-[3-oxo-8-(phenylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymatic activity.
Receptors: Binding to receptor sites to modulate biological pathways.
Pathways: Affecting signaling pathways involved in disease processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The compound’s closest analogues share the 1,2,4-triazolo[4,3-a]pyrazine scaffold but differ in substituents at positions 2 and 6. Key examples include:
*Calculated based on molecular formula C22H19N5O3S2 .
Biological Activity
N-(3-methoxyphenyl)-2-[3-oxo-8-(phenylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide is a complex organic compound belonging to the class of triazolopyrazines. This compound exhibits significant potential for various biological activities due to its unique structural features, including a methoxyphenyl group, a phenylsulfanyl group, and a triazolopyrazine core. This article reviews the biological activity of this compound, synthesizing findings from diverse research sources.
Molecular Characteristics
- Molecular Formula : CHNOS
- Molecular Weight : Approximately 407.4 g/mol
- Structural Features :
- Methoxyphenyl group
- Phenylsulfanyl group
- Triazolopyrazine core
The compound's structural complexity suggests potential interactions with various biological targets, making it a candidate for medicinal chemistry applications.
Table 1: Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 407.4 g/mol |
The mechanism of action for this compound is likely multifaceted. Compounds within this class may act through:
- Enzyme Inhibition : Compounds can inhibit specific enzymes by binding to their active sites.
- Receptor Modulation : Interaction with cell surface receptors can alter signaling pathways.
- Nucleic Acid Interaction : Binding to DNA or RNA may affect gene expression.
Case Studies and Research Findings
Research has indicated that similar triazolopyrazine derivatives exhibit a range of biological activities. For instance:
- Anticancer Activity : Some derivatives have shown promise in inhibiting cancer cell proliferation through apoptosis induction.
- Antimicrobial Properties : Certain compounds have demonstrated efficacy against various bacterial strains.
- Anti-inflammatory Effects : Research suggests potential anti-inflammatory mechanisms through cytokine modulation.
Table 2: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Anticancer | Inhibition of cell proliferation | |
| Antimicrobial | Efficacy against specific bacterial strains | |
| Anti-inflammatory | Cytokine modulation |
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of Triazolopyrazine Core : This may involve cyclization reactions.
- Acylation Reaction : The introduction of the acetamide group.
- Purification Techniques : Advanced methods such as chromatography are employed to ensure product purity.
Synthesis Route Overview
The synthesis route can be summarized as follows:
- Start with appropriate precursors (e.g., methoxyphenyl derivatives).
- Conduct cyclization to form the triazolopyrazine structure.
- Perform acylation to introduce the acetamide group.
- Purify the final product using chromatography.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing N-(3-methoxyphenyl)-2-[3-oxo-8-(phenylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide, and what are the critical intermediates?
- Methodological Answer : The synthesis typically involves multi-step heterocyclic chemistry. A common approach is:
- Step 1 : Formation of the triazolopyrazine core via cyclization of substituted hydrazines with carbonyl precursors (e.g., using formic acid derivatives as CO surrogates for reductive cyclization) .
- Step 2 : Introduction of the phenylsulfanyl group at the 8-position through nucleophilic substitution or palladium-catalyzed coupling .
- Step 3 : Acetamide functionalization via coupling of the pyrazine intermediate with N-(3-methoxyphenyl)acetamide using carbodiimide-based reagents (e.g., DCC or EDC) .
- Key Challenges : Low yields in the cyclization step due to steric hindrance from the methoxyphenyl group; purification requires HPLC or column chromatography .
Q. What spectroscopic and crystallographic techniques are used to confirm the structure of this compound?
- Methodological Answer :
- 1H/13C NMR : Assign methoxy (-OCH3) protons (~δ 3.8 ppm) and phenylsulfanyl aromatic protons (δ 7.2–7.6 ppm). The triazolopyrazine carbonyl (C=O) appears at ~δ 165–170 ppm in 13C NMR .
- X-ray Crystallography : Single-crystal analysis confirms the planar geometry of the triazolopyrazine ring and dihedral angles between substituents (e.g., methoxyphenyl vs. phenylsulfanyl groups). Data-to-parameter ratios >15:1 ensure reliability .
- IR Spectroscopy : Stretching vibrations for C=O (1680–1720 cm⁻¹) and N-H (3280–3320 cm⁻¹) validate the acetamide moiety .
Q. What preliminary assays are recommended to screen the compound’s biological activity?
- Methodological Answer :
- Enzyme Inhibition : Test against kinases (e.g., MAPK, PI3K) or oxidoreductases (e.g., COX-2) using fluorogenic substrates .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination; compare with control compounds like doxorubicin .
- Solubility : Use shake-flask method in PBS (pH 7.4) to assess aqueous solubility, critical for in vivo studies .
Advanced Research Questions
Q. How can conflicting data in biological activity studies (e.g., high in vitro potency but low in vivo efficacy) be systematically addressed?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure plasma stability (via LC-MS), metabolic half-life (using liver microsomes), and protein binding (equilibrium dialysis) .
- Structure-Activity Relationship (SAR) : Modify the phenylsulfanyl group (e.g., replace with sulfone or phosphonate) to enhance bioavailability. Compare logP values and ADMET properties .
- Dosing Optimization : Use pharmacokinetic-pharmacodynamic (PK/PD) modeling to adjust dosing intervals and routes (e.g., intraperitoneal vs. oral) .
Q. What strategies are effective for resolving low yields in the final coupling step of the synthesis?
- Methodological Answer :
- Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)2, XPhos-Pd-G3) for Buchwald-Hartwig amidation .
- Solvent Optimization : Replace polar aprotic solvents (DMF, DMSO) with toluene or THF to reduce side reactions .
- Microwave-Assisted Synthesis : Apply controlled microwave heating (100–120°C, 30 min) to accelerate coupling kinetics .
Q. How can computational methods guide target identification for this compound?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to screen against Protein Data Bank (PDB) targets (e.g., triazole-binding enzymes) .
- MD Simulations : Run 100-ns simulations to assess binding stability and ligand-protein hydrogen bonding patterns .
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity data to prioritize derivatives .
Data Contradiction Analysis
Q. How should researchers interpret discrepancies between computational predictions and experimental bioactivity results?
- Methodological Answer :
- Re-evaluate Force Fields : Ensure CHARMM or AMBER parameters accurately model sulfur-containing groups (e.g., phenylsulfanyl) .
- Experimental Validation : Repeat assays under standardized conditions (e.g., ATP concentration in kinase assays) to rule out protocol variability .
- Synchrotron Crystallography : Resolve protein-ligand structures to identify unaccounted binding pockets or allosteric effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
